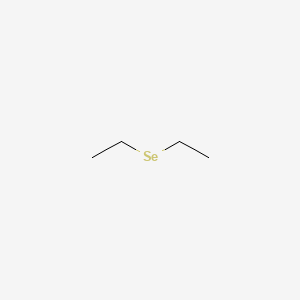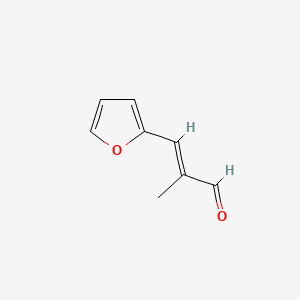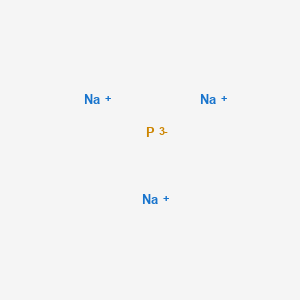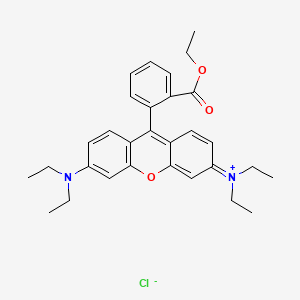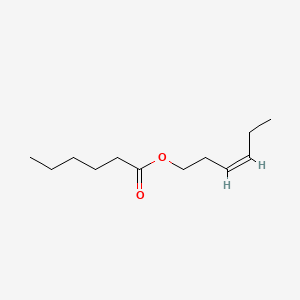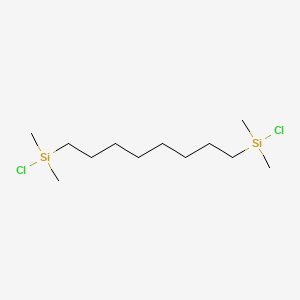
Octane-1,8-diylbis(chlorodimethylsilane)
Descripción general
Descripción
Octane-1,8-diylbis(chlorodimethylsilane) is a chemical compound with the molecular formula C12H28Cl2Si2 . It contains a total of 44 atoms, including 28 Hydrogen atoms, 12 Carbon atoms, and 2 Chlorine atoms .
Molecular Structure Analysis
The molecular structure of Octane-1,8-diylbis(chlorodimethylsilane) contains a total of 43 bonds, including 15 non-Hydrogen bonds and 9 rotatable bonds .Aplicaciones Científicas De Investigación
Star-shaped Poly(ɛ-caprolactone) Synthesis
Octane-1,8-diylbis(chlorodimethylsilane) is utilized in the synthesis of star-shaped poly(ɛ-caprolactone) with a polyhedral oligomeric silsesquioxane (POSS) core. The study demonstrates the use of an octa(3-chloropropyl) POSS framework to initiate the synthesis of star poly(ɛ-caprolactone) via ring-opening polymerization. The resultant star-shaped polymers exhibited enhanced melting temperatures and accelerated crystallization rates compared to their linear counterparts, offering potential benefits in polymer processing and material properties (Liu, Yang, Zhang, & Zheng, 2006).
Antibacterial Silsesquioxane Materials
The compound has been involved in the synthesis of polysilsesquioxanes and oligosilsesquioxanes substituted by alkylammonium salts, which were tested for antibacterial properties. These materials, derived from the reaction of octa(3-chloropropylsilsesquioxane) with various amines, displayed significant antibacterial activity, especially against Gram-positive bacteria, highlighting their potential in biomedical applications (Chojnowski et al., 2006).
Applications in Material Science
Nanocomposite Precursors
Octane-1,8-diylbis(chlorodimethylsilane) is used in the production of octakis(3-hydroxypropyldimethylsiloxy)octasilsesquioxane (OHPS) and its octamethacrylate derivative (OMPS). These compounds serve as precursors for thermal and UV/vis curable organic/inorganic nanocomposites, indicating their significance in the field of advanced material synthesis (Zhang & Laine, 2000).
Functionalization of Polyhedral Oligomeric Silsesquioxane (POSS)
The compound has been key in enabling the efficient synthesis of a family of cube-like T8 silsesquioxanes via nucleophilic substitution. This process has led to the production of several functionalized silsesquioxanes, which are instrumental in various applications due to their hybrid organic-inorganic nature (Dutkiewicz, Maciejewski, & Marciniec, 2009).
Applications in Nanotechnology
Cell Imaging with Functionalized Carbon Dots
The compound is involved in the functionalization of carbon dots with octa-aminopropyl polyhedral oligomeric silsesquioxane hydrochloride salt (OA-POSS). This novel approach resulted in organic-inorganic hybrid carbon dots that exhibit favorable photoluminescent properties, resistance to photobleaching, and excellent photoluminescence stability, making them suitable for cell imaging in biological systems (Wang, Hai, Mao, Chen, & Wang, 2015).
Safety And Hazards
Octane-1,8-diylbis(chlorodimethylsilane) is classified as a skin irritant and can cause severe skin burns and eye damage . It’s recommended to wear protective gloves, eye protection, and face protection when handling this substance . In case of ingestion, inhalation, or contact with skin or eyes, immediate medical attention is advised .
Propiedades
IUPAC Name |
chloro-[8-[chloro(dimethyl)silyl]octyl]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28Cl2Si2/c1-15(2,13)11-9-7-5-6-8-10-12-16(3,4)14/h5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGNIFCMKCRMQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCCCCC[Si](C)(C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198911 | |
| Record name | Octane-1,8-diylbis(chlorodimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octane-1,8-diylbis(chlorodimethylsilane) | |
CAS RN |
5089-28-1 | |
| Record name | 1,1′-(1,8-Octanediyl)bis[1-chloro-1,1-dimethylsilane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5089-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octane-1,8-diylbis(chlorodimethylsilane) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005089281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane-1,8-diylbis(chlorodimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octane-1,8-diylbis[chlorodimethylsilane] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

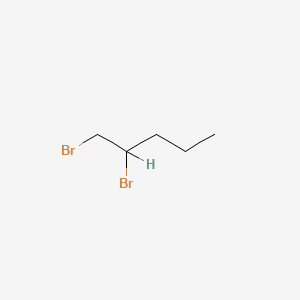
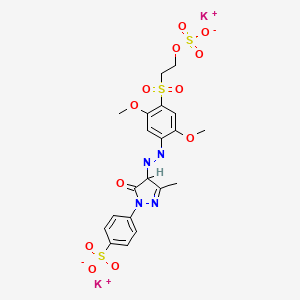
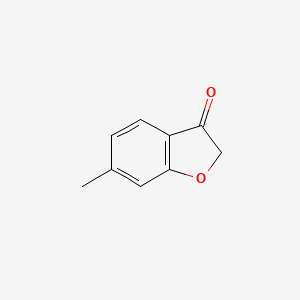
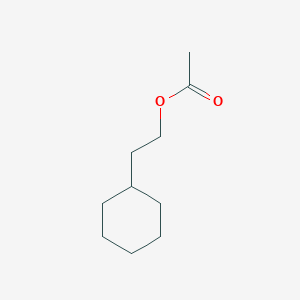

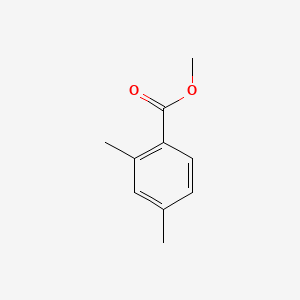
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[bis(phenylmethyl)amino]-6'-(diethylamino)-](/img/structure/B1585508.png)
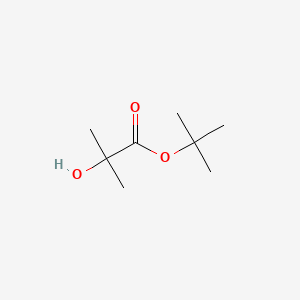
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-2'-[(2,4-dimethylphenyl)amino]-3'-methyl-](/img/structure/B1585511.png)
